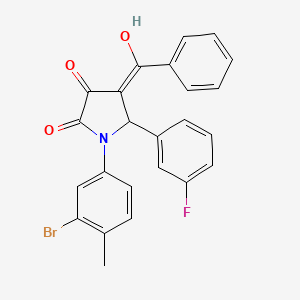
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Übersicht
Beschreibung
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone, blood pressure, and vascular remodeling. ET-1 binds to two types of receptors, endothelin A (ETA) and endothelin B (ETB). ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. BQ-123 selectively blocks ETA receptors and has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathological conditions.
Wirkmechanismus
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide selectively blocks ETA receptors and prevents the binding of ET-1 to these receptors. This leads to the inhibition of ETA receptor-mediated vasoconstriction, cell proliferation, and other pathological processes. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide does not affect ETB receptor-mediated vasodilation or other physiological functions of ET-1.
Biochemical and physiological effects:
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide also inhibits cancer cell proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to have minimal toxicity and side effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a selective ETA receptor antagonist that has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is relatively easy to synthesize and purify using SPPS or solution-phase synthesis. However, N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has limited solubility in water and may require the use of organic solvents or detergents for in vitro experiments. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide may also require the use of specialized animal models or cell lines for in vivo or in vitro studies.
Zukünftige Richtungen
1. Development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of ETA receptors in other pathological conditions, such as diabetes, kidney disease, and neurodegenerative diseases.
3. Identification of novel signaling pathways and molecular targets downstream of ETA receptors.
4. Development of combination therapies with N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide and other drugs for synergistic effects in cardiovascular diseases and cancer.
5. Development of targeted drug delivery systems for N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide to improve its efficacy and reduce side effects.
Wissenschaftliche Forschungsanwendungen
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has also been studied for its potential anti-cancer effects. ET-1 is overexpressed in many types of cancer, and ETA receptors are upregulated in cancer cells. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth in vivo.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUZRARCVGOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297409.png)
![4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzenesulfonamide](/img/structure/B4297410.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297425.png)
![2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297440.png)
![N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B4297447.png)
![5-chloro-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297448.png)
![4-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297450.png)




![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)

![2-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4297509.png)